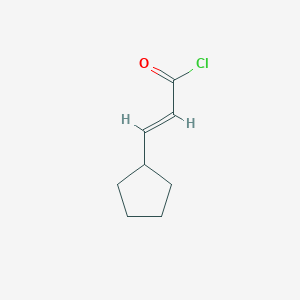

(2E)-3-cyclopentylacryloyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-3-cyclopentylacryloyl chloride, also known as (2E)-3-cyclopentylacrylic acid chloride, is an organochlorine compound used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is an important intermediate for the synthesis of drugs such as antifungal agents, antibiotics, and anti-inflammatory agents. It is also used as a reagent in organic synthesis and as a coupling agent in peptide synthesis. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

科学的研究の応用

Aroyl Chlorides as Novel Acyl Radical Precursors

Aroyl chlorides, including compounds similar to "(2E)-3-cyclopentylacryloyl chloride," have been utilized as novel acyl radical precursors in visible-light photocatalysis. This technique is pivotal for synthesizing valuable heterocyclic compounds through radical cascade reactions, highlighting a concise redox-neutral mechanism under mild conditions. This process demonstrates the utility of aroyl chlorides in constructing complex organic molecules, offering an efficient pathway for C–C bond formation (Xu et al., 2017).

Acylation of Azaindoles

Conditions have been explored for attaching acyl chlorides, such as "this compound," to azaindoles. This research demonstrates the effective acylation of azaindoles with benzoyl chloride and similar compounds, achieving selective functionalization. The process involves AlCl3 in dichloromethane, underscoring the significance of acyl chlorides in the targeted modification of nitrogen-containing heterocycles (Zhang et al., 2002).

Annulative Coupling for Phenanthrene Derivatives

An iridium-catalyzed annulative coupling process utilizing 2-arylbenzoyl chlorides with alkynes has been developed. This method selectively forms phenanthrene derivatives, showcasing the role of aroyl chlorides in facilitating the synthesis of polycyclic aromatic hydrocarbons. The reaction proceeds without external bases, further illustrating the utility of these compounds in organic synthesis (Nagata et al., 2014).

Synthesis of Phosphorescent Cyclometalated Platinum Complexes

Research into the synthesis and characterization of phosphorescent cyclometalated platinum complexes has highlighted the utility of acyl chlorides, akin to "this compound," in the development of materials with potential applications in OLEDs and other photonic devices. The process involves the reaction of K2PtCl4 with ligand precursors, leading to compounds with tunable emission properties (Brooks et al., 2001).

Catalytic Heck Reactions

A versatile catalyst system has been reported for the Heck reactions of aryl chlorides and bromides, demonstrating the significance of acyl chlorides in facilitating cross-coupling reactions. This process underscores the adaptability and efficiency of using acyl chlorides in organic synthesis, especially in reactions involving the formation of carbon-carbon double bonds (Littke & Fu, 2001).

特性

IUPAC Name |

(E)-3-cyclopentylprop-2-enoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO/c9-8(10)6-5-7-3-1-2-4-7/h5-7H,1-4H2/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSFLWRQSGVDDY-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C=CC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)/C=C/C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2745909.png)

![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2745916.png)

![2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide](/img/structure/B2745918.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2745921.png)

![1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2745923.png)

![N-(2,3-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2745924.png)

![4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745926.png)

![4-[6-(4-Hydroxyphenyl)pyridin-2-yl]phenol](/img/structure/B2745929.png)

![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide](/img/structure/B2745930.png)